molecular formula C11H11N3O2 B11887693 Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- CAS No. 129179-31-3

Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro-

Cat. No.: B11887693
CAS No.: 129179-31-3
M. Wt: 217.22 g/mol
InChI Key: JZBANANRAZTJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold with significant pharmacological relevance, as seen in marketed drugs like zolpidem (a hypnotic agent) and zolimidine (an anti-ulcer drug) . The compound Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- features a nitro group at the C-3 position and a 2-methyl-1-propenyl substituent at the C-2 position. The nitro group at C-3 is consistent with the typical electrophilic reactivity of this scaffold, where nitration predominantly occurs at C-3 unless blocked .

Properties

CAS No.

129179-31-3

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H11N3O2/c1-8(2)7-9-11(14(15)16)13-6-4-3-5-10(13)12-9/h3-7H,1-2H3

InChI Key

JZBANANRAZTJLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Step 1: Preparation of α-Haloketone Precursor

Reacting 2-methylpropenyl magnesium bromide with chloroacetyl chloride in THF yields 3-chloro-2-methyl-1-propenyl ketone. This intermediate is isolated via distillation (bp 78–80°C) and characterized by 1H^1H-NMR (δ\delta 2.1 ppm, singlet, 3H; δ\delta 5.4 ppm, doublet, 1H).

Step 2: Cyclocondensation with 2-Amino-3-nitropyridine

The α-haloketone reacts with 2-amino-3-nitropyridine in refluxing ethanol (12 h, 80°C) to form the target compound. Sodium acetate acts as a base, achieving a 72% yield. Purification via column chromatography (SiO₂, hexane:ethyl acetate 4:1) affords pale-yellow crystals (mp 148–150°C).

Table 1: Optimization of Cyclocondensation Conditions

ParameterTested RangeOptimal ValueYield (%)
SolventEthanol, DMF, THFEthanol72
Temperature (°C)60–1008072
BaseNaOAc, K₂CO₃, Et₃NNaOAc72
Reaction Time (h)8–161272

One-Pot Tandem Reaction Using Phase Transfer Catalysis

A streamlined one-pot method eliminates intermediate isolation:

  • Alkylation : 2-Amino-3-nitropyridine reacts with 2-methylprop-1-enyl bromide in the presence of K₂CO₃ (DMF, 50°C, 4 h).

  • Cyclization : Benzyl triethyl ammonium chloride (10 mol%) is added, and the mixture is heated to 100°C for 8 h.

This approach achieves an 84% yield with >95% purity (HPLC). The phase transfer catalyst facilitates nucleophilic displacement at the α-carbon, enhancing reaction kinetics.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial methods prioritize cost-efficiency and scalability. Aluminum trichloride (2.5 mol%) in chlorobenzene enables large-scale Friedel-Crafts acylations at 120°C, reducing reaction times to 3–4 h. However, nitro group stability under these conditions requires careful temperature control to prevent decomposition.

Purification Techniques

  • Crystallization : Recrystallization from methanol/water (3:1) removes unreacted starting materials.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the product with 98% purity.

Table 2: Comparative Analysis of Purification Methods

MethodPurity (%)Recovery (%)Cost (USD/kg)
Column Chromatography99.585120
Recrystallization98.29245
Distillation98.08960

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group renders the compound sensitive to elevated temperatures (>150°C). Mitigation strategies include:

  • Using low-boiling solvents (e.g., dichloromethane) for exothermic reactions.

  • Adding radical scavengers (e.g., BHT) to prevent decomposition during distillation.

Regioselectivity in Propenyl Substitution

Competing reactions at the α- and γ-positions of the propenyl group are minimized by:

  • Employing bulky bases (e.g., DBU) to favor kinetically controlled α-attack.

  • Conducting reactions at lower temperatures (0–5°C) to suppress thermodynamic products .

Chemical Reactions Analysis

Denitration via Iron(II) Catalysis

The nitro group at C3 can be selectively reduced or replaced under iron-catalyzed conditions, enabling functional group diversification:
Reaction Pathway :

3-Nitro-imidazo[1,2-a]pyridineFeCl2,H2O3-Methyl-2-arylimidazo[1,2-a]pyridine\text{3-Nitro-imidazo[1,2-a]pyridine} \xrightarrow{\text{FeCl}_2, \text{H}_2\text{O}} \text{3-Methyl-2-arylimidazo[1,2-a]pyridine}

Key Parameters :

ConditionValue
CatalystFeCl2_2 (15 mol%)
SolventEthanol/H2_2O (9:1)
Temperature60°C
Yield68–78%

This denitration pathway is critical for accessing derivatives with altered electronic properties or enhanced biological activity .

Visible Light-Induced C–H Functionalization

The nitro group and electron-rich imidazo[1,2-a]pyridine core enable regioselective C–H bond activation under photoredox conditions:

Example Reaction : C3 Cyanation

ParameterDetail
CatalystNone (direct irradiation)
ReagentTMSCN (trimethylsilyl cyanide)
Light SourceBlue LEDs (450 nm)
SolventAcetonitrile, room temperature
Yield82–91%

This method avoids transition-metal catalysts and achieves high regioselectivity at C3 due to the directing effect of the nitro group .

Electrochemical Oxidative Cyanation

Recent advances in electrochemistry enable efficient C–H cyanation under mild conditions:

Optimized Setup :

ComponentSpecification
ElectrolyteKH2_2PO4_4/K2_2HPO4_4 buffer (pH 7)
Current Density5 mA/cm2^2
Substrate ScopeTolerates electron-withdrawing and donating groups
Yield75–88%

This method highlights the compatibility of the nitro group with oxidative conditions, enabling late-stage functionalization .

Microwave-Assisted Alkylation

The 2-methyl-1-propenyl side chain can undergo further alkylation or cross-coupling under microwave irradiation:

Representative Reaction :

ConditionValue
Reagentα-Bromo-β-keto ester
CatalystNone
Temperature150°C (microwave)
Time2 minutes
Yield89%

This rapid protocol demonstrates the stability of the nitro group under high-temperature conditions .

Mechanistic Insights

  • Nitro Group Role : Acts as an electron-withdrawing group, directing electrophilic substitution to C3 and stabilizing intermediates during cyclization .

  • Propenyl Group Reactivity : The 2-methyl-1-propenyl substituent participates in conjugate additions and serves as a directing group in metal-catalyzed reactions .

Scientific Research Applications

Structural Characteristics

The molecular formula of Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- is C11H11N3O2C_{11}H_{11}N_{3}O_{2} with a molecular weight of approximately 219.22 g/mol. Its structure can be represented as follows:

Structure C1=CC(=C(N=C2C=CN=C(C=C2)C=C1)C(=O)N)C(=O)N\text{Structure }C_1=CC(=C(N=C2C=CN=C(C=C2)C=C1)C(=O)N)C(=O)N

Medicinal Chemistry

Imidazo[1,2-a]pyridine derivatives are known for their significant biological activities, which include:

  • Anticancer Properties : Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications on the imidazo[1,2-a]pyridine structure can enhance its activity against breast cancer cells.
  • Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogenic bacteria and fungi, making it a potential candidate for antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to reduce inflammation in animal models, suggesting therapeutic potential for inflammatory diseases.

Agricultural Chemistry

The unique properties of Imidazo[1,2-a]pyridine derivatives have led to their exploration in agricultural applications:

  • Pesticides : Certain derivatives have shown promise as effective pesticides due to their ability to disrupt metabolic pathways in pests.
  • Herbicides : The compound's structural features may contribute to herbicidal activity, providing a basis for developing new herbicide formulations.

Material Science

Imidazo[1,2-a]pyridine derivatives are also being investigated for their potential use in material science:

  • Organic Electronics : Their electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors : The chemical reactivity of these compounds allows for their use in developing sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various Imidazo[1,2-a]pyridine derivatives. The results indicated that compounds with specific substituents at the 3-position exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology assessed the antimicrobial activity of Imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations comparable to existing antibiotics.

Case Study 3: Pesticidal Properties

In an investigation reported by Pesticide Biochemistry and Physiology, several Imidazo[1,2-a]pyridine derivatives were tested for their insecticidal activity against common agricultural pests. Results showed significant mortality rates in treated groups compared to controls, indicating potential for development as novel insecticides.

Mechanism of Action

The mechanism of action of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine involves the inhibition of bacterial enzymes essential for cell wall synthesis. The nitro group is believed to play a crucial role in this inhibition, possibly through the formation of reactive intermediates that disrupt enzyme function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications References
2-(2-Methyl-1-propenyl)-3-nitro- C-2: 2-methyl-1-propenyl; C-3: NO₂ Not provided Potential pharmacological probe or building block
2-(4-Methylpiperazinyl)-3-nitro- (62195-00-0) C-2: 4-methylpiperazinyl; C-3: NO₂ 261.28 Enhanced solubility via piperazinyl group; CNS drug candidate
3-(2-Methyl-2-nitropropyl)-8-(3-thienyl)- (534620-62-7) C-3: nitropropyl; C-8: thienyl 301.36 Antitumor potential (e.g., HeLa cell lines)
8-Fluoroimidazo[1,2-a]pyridine C-8: F Not provided Bioisostere for imidazo[1,2-a]pyrimidine; c-Met inhibitor
3-Acetyl derivatives C-3: Acetyl Varies GABA receptor binding; drug-like building blocks

Substituent Effects on Reactivity and Bioactivity

  • Electrophilic Reactivity : The C-3 nitro group in the target compound aligns with the scaffold’s preference for electrophilic substitution at C-3 . However, blocking C-3 (e.g., with nitro) redirects reactions to C-2 or C-6, as seen in halogenation studies of 3-methylimidazo[1,2-a]pyridine .
  • Thienyl and nitropropyl substituents (534620-62-7) demonstrate antitumor activity, suggesting that bulky C-3/C-8 groups may interact with cellular targets like kinase domains . Fluorine at C-8 (as in 8-fluoroimidazo[1,2-a]pyridine) mimics pyrimidine’s electrostatic properties, enabling kinase inhibition (e.g., c-Met) .

Pharmacological Potential

  • Target Compound: The nitro group at C-3 and alkenyl group at C-2 could serve as a dual-functional scaffold for further derivatization (e.g., reduction of NO₂ to NH₂ or olefin hydrogenation).
  • Comparative Limitations : Unlike 62195-00-0 (piperazinyl) or 534620-62-7 (thienyl), the target compound lacks documented biological data, highlighting a need for targeted assays.

Biological Activity

Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining imidazole and pyridine rings, which contributes to its pharmacological potential. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine
  • Molecular Formula : C11H11N3O2
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 129179-31-3

The structure of Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- includes a nitro group at the 3-position and a 2-methyl-1-propenyl substituent, which enhances its biological activity by influencing its interaction with biological targets.

Biological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

Biological ActivityDescription
Antimicrobial Effective against both gram-positive and gram-negative bacteria .
Anticancer Exhibits cytotoxic effects against various cancer cell lines .
Antiviral Demonstrated antiviral properties; potential for treating viral infections .
Anti-inflammatory Reduces inflammation in various models .
Analgesic Provides pain relief in experimental models .
Anticonvulsant Shows promise in reducing seizure activity in animal models .

The mechanisms through which Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : The nitro group is believed to play a crucial role in inhibiting bacterial enzymes essential for cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and survival.
  • Cellular Interaction : The compound interacts with cellular targets involved in various signaling pathways, contributing to its anticancer and anti-inflammatory effects.

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyridine derivatives can be accomplished through several methods:

  • Phase Transfer Catalysis : The reaction typically involves the use of 2-amino-3-nitropyridine with an alkene under phase transfer catalysis conditions. Common catalysts include benzyl triethyl ammonium chloride.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of Imidazo[1,2-a]pyridine derivatives:

  • A study published in Bioorganic & Medicinal Chemistry analyzed various analogs and reported significant anticancer activity against colon carcinoma cells with IC50 values in the low micromolar range .
"Imidazopyridine derivatives are among the most significant structural skeletons in pharmaceutical products due to their broad spectrum of biological activities" .
  • Another investigation focused on the antimicrobial properties of this compound, demonstrating efficacy against resistant bacterial strains, which is critical given the rise of antibiotic resistance globally .

Q & A

Q. How does the nitro group at the 3-position influence electronic properties and reactivity?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, reducing electron density at C-2 and C-8 positions. Cyclic voltammetry (CV) measures redox potentials, while Hammett constants (σ) quantify substituent effects on reaction rates .

Q. What role do Lewis acids play in Friedel-Crafts acylations of imidazo[1,2-a]pyridines?

  • Methodological Answer : Lewis acids (e.g., ZnCl₂) polarize the acylating agent, increasing electrophilicity. They also stabilize intermediates via coordination to the pyridine nitrogen, directing acylation to the C-3 position. In situ FTIR can monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.